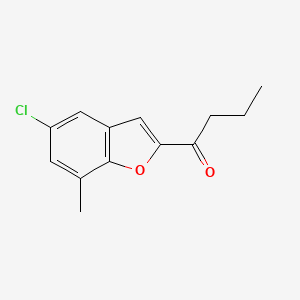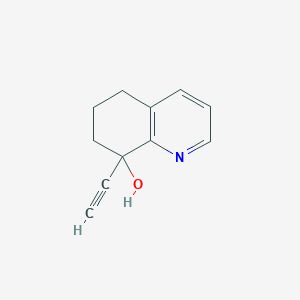
8-Ethynyl-5,6,7,8-tetrahydroquinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Ethynyl-5,6,7,8-tetrahydroquinolin-8-ol is a chemical compound with the molecular formula C11H11NO It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethynyl-5,6,7,8-tetrahydroquinolin-8-ol typically involves the following steps:
Starting Material: The synthesis begins with commercially available 5,6,7,8-tetrahydroquinolin-8-ol.
Ethynylation: The ethynyl group is introduced through a reaction with an appropriate ethynylating agent under controlled conditions. This step often requires the use of a base such as potassium tert-butoxide and a solvent like dimethyl sulfoxide (DMSO).
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing industrial purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 8-Ethynyl-5,6,7,8-tetrahydroquinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ethynyl group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using reagents like sodium azide in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of quinolin-8-one derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
8-Ethynyl-5,6,7,8-tetrahydroquinolin-8-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 8-Ethynyl-5,6,7,8-tetrahydroquinolin-8-ol involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact molecular pathways and targets are still under investigation, but the compound’s unique structure suggests it may modulate specific enzymes or receptors.
Comparison with Similar Compounds
5,6,7,8-Tetrahydroquinolin-8-ol: The parent compound without the ethynyl group.
8-Hydroxyquinoline: A structurally similar compound with a hydroxyl group at the 8-position.
2-Amino-5,6,7,8-tetrahydro-4-quinazolinol: Another derivative with an amino group.
Uniqueness: 8-Ethynyl-5,6,7,8-tetrahydroquinolin-8-ol is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
8-ethynyl-6,7-dihydro-5H-quinolin-8-ol |
InChI |
InChI=1S/C11H11NO/c1-2-11(13)7-3-5-9-6-4-8-12-10(9)11/h1,4,6,8,13H,3,5,7H2 |
InChI Key |
SWFQLTDEYXABLX-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1(CCCC2=C1N=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


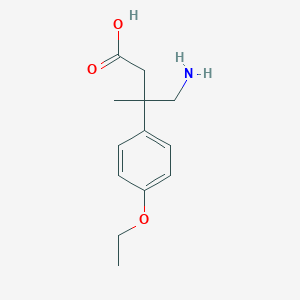
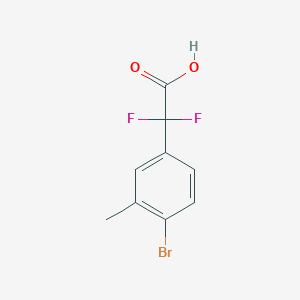
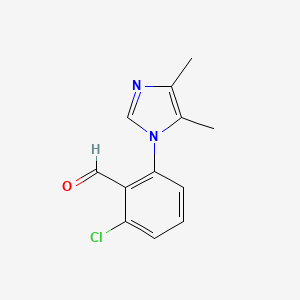
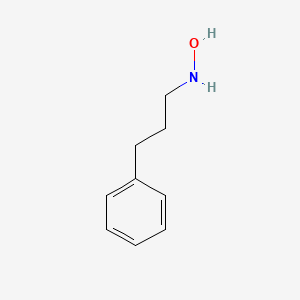

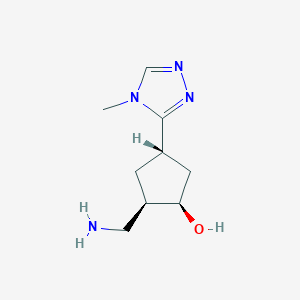
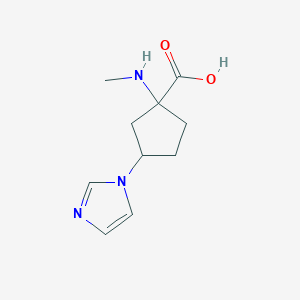
![4',5'-Dimethyl-1h,4'h-[3,3'-bi(1,2,4-triazol)]-5-amine](/img/structure/B13626494.png)
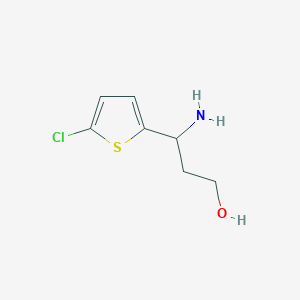

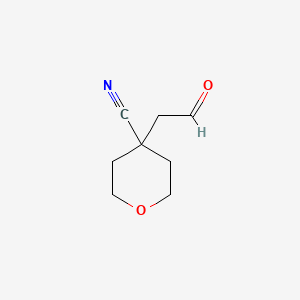
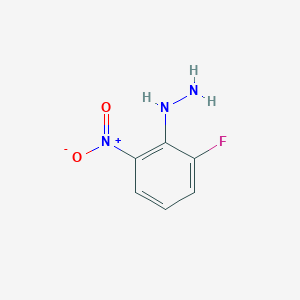
![N-(4-{4-[(1,3-dioxaindan-5-yl)methyl]piperazine-1-carbonyl}phenyl)-2,5-dichlorothiophene-3-sulfonamide](/img/structure/B13626535.png)
